1,1'-Sulfanediylbis(2,3-dimethoxybenzene)
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Overview
Description
1,1’-Sulfanediylbis(2,3-dimethoxybenzene) is an organic compound characterized by the presence of two benzene rings connected by a sulfur atom Each benzene ring is substituted with two methoxy groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfanediylbis(2,3-dimethoxybenzene) typically involves the reaction of 2,3-dimethoxybenzene with a sulfur source. One common method is the electrophilic aromatic substitution reaction, where sulfur dichloride (SCl2) is used as the sulfur source. The reaction is carried out under controlled conditions, often in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Sulfanediylbis(2,3-dimethoxybenzene) may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance the scalability and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-Sulfanediylbis(2,3-dimethoxybenzene) can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy groups.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,1’-Sulfanediylbis(2,3-dimethoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-Sulfanediylbis(2,3-dimethoxybenzene) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfur atom and methoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,1’-Sulfanediylbis(2,4-dimethoxybenzene): Similar structure but with methoxy groups at different positions.
1,1’-Sulfanediylbis(2,3-dimethylbenzene): Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
1,1’-Sulfanediylbis(2,3-dimethoxybenzene) is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and physical properties. The presence of the sulfur atom also adds to its distinctiveness, providing opportunities for various chemical modifications and applications.
Properties
CAS No. |
126770-57-8 |
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Molecular Formula |
C16H18O4S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-(2,3-dimethoxyphenyl)sulfanyl-2,3-dimethoxybenzene |
InChI |
InChI=1S/C16H18O4S/c1-17-11-7-5-9-13(15(11)19-3)21-14-10-6-8-12(18-2)16(14)20-4/h5-10H,1-4H3 |
InChI Key |
FMYCGNHOCPSVOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)SC2=CC=CC(=C2OC)OC)OC |
Origin of Product |
United States |
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